N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine
Description
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an adamantyl group, and a phenylcyclohexanamine moiety
Properties
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN/c1-21(32-28-13-7-25(8-14-28)24-5-3-2-4-6-24)29-16-22-15-23(17-29)19-30(18-22,20-29)26-9-11-27(31)12-10-26/h2-6,9-12,21-23,25,28,32H,7-8,13-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXZYXPJCVPWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5CCC(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine typically involves multiple steps, starting with the preparation of the adamantyl and chlorophenyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the chlorophenyl group can be synthesized via a halogenation reaction. The final step involves the coupling of these intermediates with a phenylcyclohexanamine derivative under controlled conditions, such as using a strong base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[3-(4-bromophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine
- N-[1-[3-(4-fluorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine
- N-[1-[3-(4-methylphenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine
Uniqueness
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties, such as increased reactivity in substitution reactions. Additionally, the adamantyl group provides steric hindrance, influencing the compound’s overall stability and interaction with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
